molecular formula C17H23N3O3S B2960695 N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2034236-64-9

N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide

Cat. No.: B2960695
CAS No.: 2034236-64-9
M. Wt: 349.45
InChI Key: IJBFAEPZAINVSF-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide is a structurally complex compound featuring three distinct moieties:

  • Adamantane: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in drug design.
  • 2,4-Dioxo-1,3-thiazolidin-3-yl: A heterocyclic ring with dual ketone groups, often associated with antidiabetic, anti-inflammatory, or antimicrobial properties.

For example, adamantane-1-carbonyl chloride (a common precursor) may react with azetidine-containing intermediates, followed by functionalization with thiazolidinone moieties via oxalyl chloride or similar reagents . Structural confirmation would likely involve HRMS, NMR, and crystallographic tools (e.g., SHELXL ).

Properties

IUPAC Name

N-(1-adamantyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-14-9-24-16(23)20(14)13-7-19(8-13)15(22)18-17-4-10-1-11(5-17)3-12(2-10)6-17/h10-13H,1-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFAEPZAINVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC(C4)N5C(=O)CSC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Introduction of the Adamantane Group: Adamantane can be introduced through a substitution reaction, where an adamantane derivative reacts with the thiazolidine intermediate.

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the azetidine and thiazolidine intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The adamantane and thiazolidine moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds containing the thiazolidine ring exhibit notable antibacterial activity. For instance, studies have shown that compounds similar to N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide demonstrate broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlights that the presence of specific substituents on the aromatic rings significantly influences antibacterial efficacy .

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties. In particular, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For example, studies have reported that certain thiazolidine-based compounds exhibit selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma cells . The mechanism of action often involves the induction of apoptosis and disruption of cellular metabolism.

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial efficacy of thiazolidine derivatives, this compound was tested against a panel of bacterial strains. The results indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's activity was compared to standard antibiotics, revealing a competitive profile that warrants further investigation into its potential as an alternative treatment option .

Case Study 2: Anticancer Screening

Another significant study evaluated the anticancer properties of thiazolidine-based compounds in vitro. This compound was found to induce apoptosis in A549 lung cancer cells at micromolar concentrations. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as a lead candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

The compound’s structural uniqueness and functional diversity invite comparisons with analogous adamantane- and thiazolidinone-containing molecules. Below is a detailed analysis based on the provided evidence:

Key Observations :

Adamantane vs. Aromatic Substitutents :

  • The target compound’s adamantane moiety distinguishes it from ’s derivatives, which prioritize aromatic substituents (e.g., trimethoxybenzylidene, trifluoromethylphenyl). Adamantane enhances lipophilicity and stability but may reduce solubility compared to polar aromatic groups .

Thiazolidinone Variants: The 2,4-dioxo-thiazolidin-3-yl group in the target compound differs from the 2-thioxo-4-oxo-thiazolidin-3-yl groups in .

Heterocyclic Core :

  • The azetidine ring in the target compound contrasts with the indole () or benzylidene () scaffolds. Azetidine’s smaller ring size imposes greater conformational strain, which could influence binding affinity and selectivity .

Synthetic Efficiency: Yields for compounds (80–89%) surpass those of ’s indole-adamantane derivatives (60–85%), suggesting that benzylidene-thiazolidinones may be more synthetically accessible. The target compound’s multi-step synthesis (involving azetidine functionalization) likely requires rigorous optimization .

Crystallographic and Analytical Tools

Structural elucidation of such compounds relies on advanced techniques:

  • SHELX Software: Used for refining crystal structures, particularly for small molecules (e.g., confirming azetidine or thiazolidinone conformations) .
  • ORTEP-3/WinGX : Employed for generating thermal ellipsoid plots and analyzing crystallographic data, critical for validating synthetic products .

Biological Activity

N-(adamantan-1-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Antimicrobial Activity

Research indicates that derivatives of the thiazolidinone structure exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
7a0.5Staphylococcus aureus
7b8Escherichia coli
4a16Candida albicans

The minimal inhibitory concentration (MIC) values indicate strong efficacy against various pathogens, with some compounds showing activity as low as 0.5 µg/mL against Staphylococcus aureus .

Anticancer Activity

The compound also exhibits promising anticancer properties. Studies have evaluated its effects on several human tumor cell lines. For instance, compounds derived from the thiazolidinone structure have shown significant anti-proliferative activity with IC50 values below 10 µM across different cancer types.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
7aA549 (Lung cancer)<10
7bMCF7 (Breast cancer)<10
4gHeLa (Cervical cancer)<10

These findings suggest that the structural characteristics of this compound contribute significantly to its biological efficacy .

The mechanisms underlying the antimicrobial and anticancer activities of this compound are thought to involve the inhibition of specific metabolic pathways in target organisms or cells. For instance, the thiazolidinone moiety may interact with key enzymes or receptors involved in cell proliferation or bacterial growth.

Case Studies

A recent study investigated the effects of similar adamantane derivatives on Mycobacterium tuberculosis strains, revealing that these compounds could inhibit bacterial growth effectively. The study highlighted the importance of substituent groups on the adamantane core in modulating biological activity .

Another case study focused on the synthesis and evaluation of various thiazolidinone derivatives, demonstrating their potential as anti-HIV agents alongside their antibacterial properties. The results indicated a correlation between structural modifications and enhanced biological activity .

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